molecular formula C11H12O5 B13315242 (2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid

(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid

Cat. No.: B13315242
M. Wt: 224.21 g/mol
InChI Key: NUIRXLALQFEKIS-GQCTYLIASA-N
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Description

(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid is a chemical compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxy-oxopropyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methoxy-Oxopropyl Group: The furan ring is then functionalized with a methoxy-oxopropyl group using reagents such as methoxyacetyl chloride in the presence of a base like pyridine.

    Introduction of Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated furans, substituted furans.

Scientific Research Applications

(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    3-Methoxy-2-furanone: A furan derivative with a methoxy group and a ketone.

    2-Furoic acid: Another furan derivative with a carboxylic acid group.

Uniqueness

(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-oxopropyl group and a prop-2-enoic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(E)-3-[5-(3-methoxy-3-oxopropyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H12O5/c1-15-11(14)7-5-9-3-2-8(16-9)4-6-10(12)13/h2-4,6H,5,7H2,1H3,(H,12,13)/b6-4+

InChI Key

NUIRXLALQFEKIS-GQCTYLIASA-N

Isomeric SMILES

COC(=O)CCC1=CC=C(O1)/C=C/C(=O)O

Canonical SMILES

COC(=O)CCC1=CC=C(O1)C=CC(=O)O

Origin of Product

United States

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